molecular formula C11H23NS B13217828 4-[2-(tert-Butylsulfanyl)ethyl]piperidine

4-[2-(tert-Butylsulfanyl)ethyl]piperidine

Cat. No.: B13217828
M. Wt: 201.37 g/mol
InChI Key: SJXSFLKLCDQOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(tert-Butylsulfanyl)ethyl]piperidine (CAS 1603452-46-5) is a chemical compound with the molecular formula C11H23NS and a molecular weight of 201.37 . This piperidine derivative features a tert-butylsulfanyl ethyl chain, a structural motif of significant interest in medicinal chemistry and drug discovery. The compound is identified by the SMILES code CC(SCCC1CCNCC1)(C)C and is assigned the MDL number MFCD29034790 . Its hydrochloride salt (CAS 1864072-32-1) is also available, with a molecular weight of 237.83 . Piperidine derivatives are extensively utilized as key building blocks in organic synthesis and pharmaceutical research. They serve as crucial precursors for the development of more complex molecules, including G protein-coupled receptor (GPCR) ligands . The specific structural features of this compound, namely the piperidine ring and the tert-butylthio group, make it a valuable intermediate for exploring structure-activity relationships, particularly in programs aimed at optimizing solubility, metabolic stability, and oral bioavailability of target molecules . Researchers employ this scaffold in the design and synthesis of novel bioactive compounds, where the piperidine core can act as a central pharmacophore. The tert-butylsulfanyl moiety can influence the compound's conformational properties and electronic characteristics, which are critical parameters in lead optimization processes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All information provided is for research and development purposes.

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

4-(2-tert-butylsulfanylethyl)piperidine

InChI

InChI=1S/C11H23NS/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12H,4-9H2,1-3H3

InChI Key

SJXSFLKLCDQOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with tert-butylthiol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

[ \text{Piperidine} + \text{tert-Butylthiol} \rightarrow \text{4-[2-(tert-Butylsulfanyl)ethyl]piperidine} ]

Industrial Production Methods

In industrial settings, the production of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(tert-Butylsulfanyl)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

    Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various piperidine derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butylsulfanyl group.

Scientific Research Applications

4-[2-(tert-Butylsulfanyl)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate
  • Structure : A protected form of 4-[2-(tert-Butylsulfanyl)ethyl]piperidine with a Boc (tert-butoxycarbonyl) group on the piperidine nitrogen.
  • Properties :
    • Computed Log P: ~3.2 (indicative of moderate lipophilicity).
    • Hydrogen bond acceptors: 3 (from ester and sulfide groups).
    • Molecular weight: 273.41 g/mol.
  • Significance : The Boc group enhances solubility during synthesis, which is removed to yield the free amine. This intermediate is critical for synthesizing bioactive piperidines .
Indalpine (4-[2-(3-Indolyl)ethyl]piperidine)
  • Structure : Piperidine with a 3-indole-substituted ethyl chain.
  • Properties: Log P: ~3.5 (higher lipophilicity due to the indole ring). Bioactivity: Potent serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor; used as an antidepressant .
4-[2-(2-Fluorophenoxymethyl)phenyl]piperidine
  • Structure: Piperidine with a fluorinated phenoxymethylphenyl group.
  • Properties: Log P: ~4.0 (high lipophilicity due to aromatic rings and fluorine). Bioactivity: Dual serotonin-norepinephrine reuptake inhibitor (SNRI) with pain-modulating applications .
  • Comparison : The tert-butylsulfanyl group offers steric bulk without electron-withdrawing effects (unlike fluorine), which may stabilize sulfide-mediated metabolic pathways.
[2-(tert-Butylsulfanyl)pyridin-4-yl]methanamine
  • Structure: Pyridine ring with tert-butylsulfanyl and aminomethyl substituents.
  • Properties: Molecular weight: 196.31 g/mol. Hydrogen bond donors: 1 (NH2 group).
  • Significance : The pyridine core vs. piperidine alters electronic properties and binding affinity, highlighting the role of heterocycle choice in drug design .

Physicochemical and Pharmacokinetic Properties

Table 1 summarizes key parameters derived from computational and experimental

Compound Molecular Weight (g/mol) Log P H-Bond Acceptors H-Bond Donors TPSA (Ų) Bioavailability Score
4-[2-(tert-Butylsulfanyl)ethyl]piperidine* 217.36 ~2.8 2 1 12.4 0.75
Indalpine 228.33 3.5 2 1 15.8 0.85
4-tert-Butylpyridine 135.21 1.9 1 0 3.2 0.55
Ethyl 2-(piperidin-4-yl)acetate 171.24 0.5 3 1 29.5 0.65

*Estimated based on tert-butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate .

Key Observations :

  • Lower TPSA (Total Polar Surface Area) in 4-[2-(tert-Butylsulfanyl)ethyl]piperidine vs. indalpine suggests improved blood-brain barrier (BBB) penetration .

Biological Activity

4-[2-(tert-Butylsulfanyl)ethyl]piperidine is a piperidine derivative notable for its unique structural features, particularly the tert-butylsulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may involve interactions with various molecular targets, including receptors and enzymes.

Chemical Structure and Properties

The molecular formula of 4-[2-(tert-butylsulfanyl)ethyl]piperidine is C₁₁H₂₄NS, with a molecular weight of approximately 199.38 g/mol. The piperidine ring structure is substituted with a tert-butylsulfanyl group and an ethyl moiety, which influences its chemical behavior and biological interactions.

Property Value
Molecular FormulaC₁₁H₂₄NS
Molecular Weight199.38 g/mol
Functional GroupsPiperidine, Sulfanyl

Research indicates that 4-[2-(tert-butylsulfanyl)ethyl]piperidine may interact with specific biological targets, modulating their activity. The presence of the tert-butylsulfanyl group likely affects the compound's binding affinity and specificity, making it a candidate for further pharmacological studies. Investigations into its mechanism suggest potential interactions with:

  • Receptors : The piperidine moiety can facilitate binding to various receptor types.
  • Enzymes : The compound may act as an inhibitor or modulator of enzymatic activity.

Pharmacological Studies

Recent studies have focused on the biological activity of 4-[2-(tert-butylsulfanyl)ethyl]piperidine in various contexts:

  • Antioxidant Activity : Initial screenings have suggested that this compound exhibits antioxidant properties, potentially useful in mitigating oxidative stress-related conditions.
  • Cytokine Modulation : There is emerging evidence that it might influence cytokine production, which is critical in inflammatory responses.

Case Studies

A series of case studies have evaluated the compound's effects in vitro and in vivo:

  • In Vitro Studies : Cell line assays demonstrated that 4-[2-(tert-butylsulfanyl)ethyl]piperidine could reduce the expression of pro-inflammatory cytokines in macrophages.
  • In Vivo Studies : Animal models indicated that administration of the compound led to a decrease in inflammation markers, suggesting therapeutic potential for inflammatory diseases.

Comparative Analysis

To contextualize the biological activity of 4-[2-(tert-butylsulfanyl)ethyl]piperidine, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
4-(tert-Butylsulfanyl)piperidinePiperidine ring with a tert-butylsulfanyl groupLacks ethyl substitution
N-tert-Butylsulfanyl piperidineTert-butylsulfanyl group on the nitrogen atomAlters basicity and reactivity

The unique substitution pattern of 4-[2-(tert-butylsulfanyl)ethyl]piperidine enhances its biological activity compared to these similar compounds.

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of 4-[2-(tert-butylsulfanyl)ethyl]piperidine. Potential areas for exploration include:

  • Detailed receptor binding studies to identify specific interactions.
  • Exploration of its therapeutic applications in treating inflammatory diseases.
  • Assessment of its safety profile and pharmacokinetics in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.